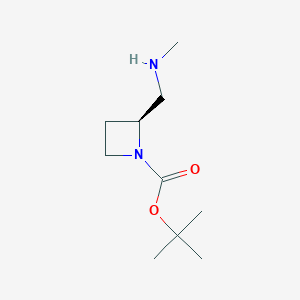

tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate

Beschreibung

tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate (CAS: 1818864-93-5) is a chiral azetidine derivative with a molecular formula of C₁₀H₂₀N₂O₂ and a molecular weight of 200.28. It is characterized by a methylaminomethyl substituent at the 2-position of the azetidine ring, protected by a tert-butoxycarbonyl (Boc) group. This compound is primarily used as a building block in organic synthesis, particularly in pharmaceutical research for constructing chiral amines or peptidomimetics . Its synthesis typically involves reductive amination or protection strategies, though specific protocols are proprietary .

Eigenschaften

IUPAC Name |

tert-butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-5-8(12)7-11-4/h8,11H,5-7H2,1-4H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORGMIXQZUVFNHU-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]1CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemische Analyse

Biochemical Properties

tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The tert-butyl group in the compound can influence its reactivity and interaction with biological molecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially affecting their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, and binding to specific protein sites.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins and enzymes can lead to changes in metabolic flux and the regulation of gene expression. These effects can vary depending on the cell type and the concentration of the compound used in experiments.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The tert-butyl group can enhance the compound’s binding affinity to specific protein sites, leading to modulation of enzyme activity. Additionally, the azetidine ring structure can contribute to the compound’s stability and reactivity in biochemical environments.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in long-term experiments. Studies have shown that the compound can maintain its activity for extended periods, but its effects on cellular function may vary depending on the duration of exposure. Long-term effects observed in in vitro or in vivo studies include changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on metabolic pathways and enzyme activity. At higher doses, toxic or adverse effects may be observed, including disruption of cellular function and potential toxicity. Threshold effects and dose-response relationships are important considerations in these studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites and the activity of key enzymes in these pathways. Its role in metabolic processes can have significant implications for cellular function and overall metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation in specific cellular compartments can affect its activity and function.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization within the cell. Studies have shown that it can accumulate in certain organelles, affecting their function and contributing to its overall biochemical effects.

Biologische Aktivität

tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C10H20N2O2

- Molecular Weight : 200.28 g/mol

- CAS Number : 118998420

The compound is characterized by the presence of an azetidine ring, which is a saturated four-membered heterocyclic structure containing nitrogen.

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets.

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as acetylcholinesterase and carbonic anhydrases, which are crucial in neurotransmission and physiological regulation, respectively .

- Antimicrobial Properties : Mannich bases, a class that includes this compound, have been studied for their antimicrobial activities. They exhibit efficacy against various bacterial strains and fungi, suggesting potential use as antibacterial agents .

- Cytotoxic Effects : Some derivatives have demonstrated cytotoxic activity against cancer cell lines, indicating potential applications in oncology .

Therapeutic Applications

The biological activities suggest several therapeutic applications:

- Anticancer Agents : The ability to inhibit specific enzymes involved in cancer cell proliferation positions this compound as a candidate for anticancer drug development.

- Antimicrobial Treatments : Its effectiveness against microbial pathogens could lead to its use in treating infections resistant to conventional antibiotics.

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of Mannich bases on various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values ranging from 3.2 to 7.3 µM, demonstrating significant antiproliferative activity . This suggests that this compound could be further explored for its anticancer properties.

Case Study 2: Antimicrobial Efficacy

Research has shown that Mannich bases can disrupt bacterial membranes and inhibit growth through various mechanisms. A specific derivative was tested against Mycobacterium tuberculosis, showing low spontaneous resistance mutation frequencies, indicating its potential as a new therapeutic agent against resistant strains .

Data Table: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Synthesis Overview

- Starting Materials : Amino acids or derivatives.

- Key Reactions : Cyclization reactions to form the azetidine ring.

- Mechanism : Involves nucleophilic attack and subsequent formation of the ring structure.

Therapeutic Potential

Tert-butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate has garnered attention for its potential applications in treating various diseases:

- Metabolic Disorders : Research indicates that this compound may modulate metabolic pathways, which could be beneficial in conditions like obesity and diabetes.

- Inflammatory Diseases : Preliminary studies suggest it may have anti-inflammatory properties, making it a candidate for conditions such as rheumatoid arthritis and inflammatory bowel disease .

Study 1: Anti-inflammatory Effects

A recent study explored the anti-inflammatory effects of this compound in animal models. The results indicated a significant reduction in inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent.

Study 2: Metabolic Regulation

Another study focused on the compound's role in metabolic regulation. It was found to influence glucose metabolism positively, which could have implications for diabetes treatment. The study highlighted changes in insulin sensitivity and glucose uptake in skeletal muscle cells treated with the compound.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Azetidine Derivatives

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between the target compound and related azetidine derivatives:

Key Observations:

- Functional Groups: The target compound’s methylaminomethyl group provides a primary amine site for further functionalization, distinguishing it from bromoethyl (reactive for substitutions) or aryl-substituted analogs (e.g., 4-methoxyphenyl in ).

- Molecular Weight : Bulky substituents (e.g., morpholinyl in ) increase molecular weight significantly, impacting solubility and pharmacokinetics.

- Stereochemistry : Chiral centers in azetidine derivatives (e.g., 2S configuration in the target compound) are critical for enantioselective synthesis .

Reactivity Trends:

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of tert-Butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate typically involves the construction of the azetidine ring followed by functionalization at the 2-position with a methylaminomethyl substituent. The key challenges include controlling stereochemistry (to obtain the (2S) enantiomer), achieving high yields, and minimizing side reactions.

Preparation via Epoxide Ring-Opening and Alkylation

A common approach involves the regio- and diastereoselective ring-opening of oxiranes (epoxides) with amines, followed by subsequent functional group transformations.

- Use of N-methylbenzylamine and epichlorohydrin to form benzylaminomethyl-oxiranes as intermediates.

- Reactions carried out in tetrahydrofuran (THF) at low temperatures (−78 °C) under inert atmosphere.

- Use of strong bases such as butyllithium and diisopropylamine to generate superbases that promote regioselective ring-opening.

- Purification by column chromatography or preparative HPLC to isolate the desired azetidine derivatives.

| Reagent/Condition | Details |

|---|---|

| Solvent | THF (tetrahydrofuran), anhydrous |

| Temperature | −78 °C (dry ice/acetone bath) |

| Base | Butyllithium (1.5 equiv), diisopropylamine (2 equiv) |

| Substrate | Oxirane derivative (1 equiv) |

| Reaction time | 2 hours at −78 °C |

| Work-up | Quenching with water and diethyl ether, extraction, drying over sodium sulfate |

This method yields benzylaminomethyl-oxiranes, which can be further converted to azetidines by intramolecular cyclization or reduction steps.

Diastereoselective α-Alkylation via N-Borane Complexes

Another advanced method involves the formation of N-borane complexes of azetidine-2-carbonitriles followed by base-promoted α-alkylation to introduce the methylaminomethyl group stereoselectively.

- Starting from chiral 1-arylethylamine derivatives, azetidine-2-carbonitriles are synthesized.

- Formation of N-borane complexes stabilizes the intermediate and allows for controlled α-alkylation.

- Use of strong bases like lithium diisopropylamide (LDA) at −78 °C to deprotonate the α-position.

- Subsequent reaction with alkyl halides (e.g., benzyl bromide) introduces the substituent with high diastereoselectivity.

Representative Data from Alkylation Reactions:

| Entry | N-Borane Complex | Base (equiv.), Temp | Electrophile (equiv) | Yield of α-alkylated Product (%) | Diastereoselectivity |

|---|---|---|---|---|---|

| 4 | (1S,2S,1'S)-4a | LDA (1.2), −78 °C | BnBr (1.3) | 70 | High (major diastereomer) |

| 9 | (1S,2S,1'S)-4b | LDA (1.2), −78 °C | BnBr (1.3) | 72 | High |

| 11 | (1R,2R,1'S)-4b | LDA (1.2), −78 °C | BnBr (1.3) | 0 | Low |

This method allows for the synthesis of optically active 2-substituted azetidines, including tert-butyl esters, with controlled stereochemistry and moderate to good yields (up to ~70%).

Industrial-Scale Preparation via Neutral Reagent Method

A patented industrial method focuses on preparing tert-butyl N-(2S)-2-(methylaminomethyl)azetidine-1-carboxylate (or closely related carbamate derivatives) using neutral forms of reagents rather than their salt forms.

- Avoids the use of triethylamine in large amounts, which previously caused high viscosity and solidification of the reaction mixture.

- Uses neutral reagents (non-salts) to improve stirring and reaction control.

- Reaction carried out in acetonitrile at around 60 °C.

- Stirring times between 1 to 10 hours, optimally 3 to 8 hours, depending on temperature and reagent ratios.

- Achieves higher yields (~93%) and purity compared to previous methods that used salt forms and excess base.

| Aspect | Previous Methods | Neutral Reagent Method |

|---|---|---|

| Reaction medium viscosity | High, difficult stirring | Low, easy stirring |

| Use of triethylamine | Large excess required (4.6 equiv) | Reduced or eliminated |

| Yield | ~85% | Up to 93% |

| Reaction control | Requires fine control of addition | Simple, robust |

This method is particularly relevant for the synthesis of precursors to pharmaceutical agents such as Edoxaban.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range | Stereoselectivity | Scale Applicability | Notes |

|---|---|---|---|---|---|

| Epoxide ring-opening with amines | N-methylbenzylamine, epichlorohydrin, THF, −78 °C | ~60% | Moderate | Laboratory scale | Requires chromatographic purification |

| α-Alkylation via N-borane complexes | LDA, N-BH3 azetidine complexes, alkyl halides, −78 °C | 50–72% | High | Laboratory scale | Enables optically active derivatives |

| Neutral reagent industrial method | Neutral reagents in acetonitrile, 60 °C, stirring 1–10 h | Up to 93% | High | Industrial scale | Improved stirring, purity, and yield |

Research Findings and Notes

- The neutral reagent method represents a significant advancement for industrial synthesis by simplifying the process and improving yield and purity without complex control of reagent addition or stirring difficulties.

- The α-alkylation approach via N-borane complexes offers a versatile synthetic route to various substituted azetidines with excellent stereocontrol, valuable for chiral drug synthesis.

- The epoxide ring-opening method provides a straightforward and scalable route to azetidine intermediates but often requires careful purification and may have lower stereoselectivity.

This detailed overview consolidates the current authoritative methods for preparing this compound, highlighting industrial and laboratory approaches with their respective advantages and limitations. The choice of method depends on the desired scale, stereochemical requirements, and purity standards.

Q & A

Basic Research Questions

Q. What synthetic routes are available for tert-butyl (2S)-2-(methylaminomethyl)azetidine-1-carboxylate, and how are diastereoisomers resolved during synthesis?

- Methodology : The compound is synthesized via multi-step sequences involving formylation, cyano(hydroxy)methylation, and hydrolysis. For example, tert-butyl (R)-2-formylazetidine-1-carboxylate undergoes cyano(hydroxy)methylation to yield diastereoisomers, which are separated using silica gel flash column chromatography with gradients of DCM/EtOAc (9:1). Crystallization (water/ethanol) further purifies the product .

- Key Data : Diastereoisomer separation yields 42% for (2R,2'R)-21 and 30% for (2S,2'R)-21, confirmed by TLC, LC-MS, and NMR .

Q. Which analytical techniques are critical for confirming the stereochemical purity of this compound?

- Methodology :

- Chiral HPLC : Resolves enantiomers (e.g., Rt = 7.19 min for (2S,2'S)-6) .

- NMR Spectroscopy : and NMR distinguish diastereomers via coupling constants and chemical shifts (e.g., δ 4.85 ppm for (2S,2'S)-6) .

- LC-MS : Validates molecular weight (e.g., [M+H] = 132.07 for (2S,2'S)-6) .

Q. How is the azetidine ring functionalized to explore structure-activity relationships (SAR)?

- Methodology : The azetidine core is modified at the 2-position with groups like cyano(hydroxy)methyl or methylaminomethyl. For example, tert-butyl 3-(2-cyanoethyl)azetidine-1-carboxylate (CAS 154748-54-6) demonstrates functionalization strategies using cyanoethyl groups .

Advanced Research Questions

Q. How can researchers address low yields in the cyano(hydroxy)methylation step during synthesis?

- Troubleshooting :

- Solvent Optimization : Use polar aprotic solvents (e.g., THF) to enhance reactivity .

- Catalyst Screening : Evaluate Lewis acids (e.g., ZnCl) to accelerate cyanohydrin formation.

- Temperature Control : Reactions at 0–20°C minimize side reactions .

- Data : Yields for (2R,2'R)-21 (42%) vs. (2S,2'R)-21 (30%) suggest stereoelectronic effects influence reactivity .

Q. What computational approaches predict the compound’s physicochemical properties for target engagement?

- Methodology :

- Quantum Chemistry/QSAR : Predict logP, solubility, and bioavailability using tools like CC-DPS, which employs neural networks and statistical thermodynamics .

- Conformational Analysis : Molecular dynamics simulations assess how azetidine ring puckering affects binding to biological targets (e.g., hGAT3 inhibition) .

Q. How does stereochemistry impact biological activity in GABA transporter inhibition?

- Experimental Design :

- Diastereomer Testing : Compare (2S,2'S)-6 and (2R,2'S)-6 in in vitro assays (e.g., IC values for hGAT3).

- Crystallography : Resolve ligand-target complexes to identify stereospecific interactions .

- Key Finding : (2S,2'S)-6 shows distinct hydrogen-bonding patterns in NMR (δ 4.34 ppm, J = 4.0 Hz) correlating with activity .

Q. What alternative purification strategies exist for azetidine derivatives beyond flash chromatography?

- Methods :

- Crystallization Optimization : Adjust solvent ratios (e.g., water/ethanol) to improve crystal lattice formation .

- HPLC Prep-Scale : Use chiral stationary phases (e.g., amylose-based) for enantiopure isolation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.